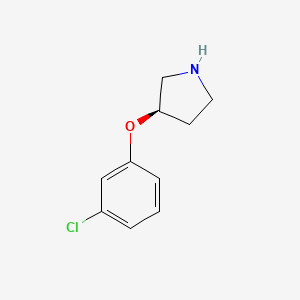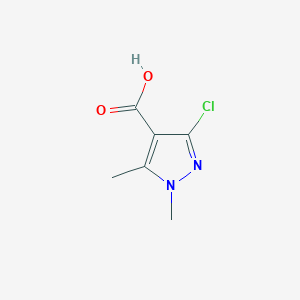
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered aromatic heterocyclic compound with two nitrogen atoms. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazoles often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The structure of pyrazoles is often discussed based on crystallographic results and solid-state NMR . Compounds like 3,5-dimethyl-1H-pyrazole-4-carboxylic acid present polymorphism and one of the polymorphs of each compound shows solid-state proton transfer (SSPT) .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .Scientific Research Applications
Optical Nonlinearity and Potential for Optical Limiting Applications : A study by Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their optical nonlinearity. The findings suggest that certain derivatives, particularly those with carboxylic acid groups and ester substituents, exhibit significant nonlinearity and potential for optical limiting applications (Chandrakantha et al., 2013).
Functionalization Reactions for Synthesis of Diverse Compounds : Yıldırım et al. (2005) and Yıldırım et al. (2006) conducted studies on the functionalization reactions of pyrazole derivatives. These studies highlight the versatility of these compounds in synthesizing a range of different products, such as 1H-pyrazole-3-carboxamide and N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are crucial in various chemical syntheses (Yıldırım et al., 2005), (Yıldırım et al., 2006).
Development of Hybridizing Agents in Agriculture : Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters and their derivatives, which act as chemical hybridizing agents in wheat and barley. This highlights the application of these compounds in agricultural research (Beck et al., 1988).
Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The study found certain derivatives to exhibit significant antibacterial properties (Bildirici et al., 2007).
Synthesis of Novel Compounds : Yang Yun-shang (2010, 2011) conducted studies on the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, demonstrating the utility of these compounds in creating new chemical entities (Yang Yun-shang, 2010), (Yang Yun-shang, 2011).
Anticancer and Antimicrobial Agents : Hafez et al. (2016) synthesized pyrazole derivatives with potential antimicrobial and anticancer properties. This underscores the significance of pyrazole derivatives in medicinal chemistry and drug development (Hafez et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The compound is predicted to have a density of 140±01 g/cm3, a melting point of 164 °C, and a boiling point of 3395±420 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it’s plausible that this compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Future research may focus on developing new synthetic methods and exploring the biological activity of pyrazole derivatives .
Biochemical Analysis
Biochemical Properties
3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This interaction highlights its potential as a therapeutic agent in conditions where oxidative stress is a contributing factor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent formalin-induced tonic pain, indicating its role in pain modulation
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of D-amino acid oxidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition leads to a reduction in oxidative stress and associated cellular damage. Furthermore, it may influence gene expression by modulating transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its protective effects against oxidative stress are sustained over extended periods, making it a viable candidate for chronic conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and pain modulation . At higher doses, it may cause adverse effects such as toxicity and cellular damage . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase, influencing metabolic flux and metabolite levels . Its inhibition of DAO leads to altered levels of D-amino acids, which can impact various physiological processes. Understanding these metabolic pathways is essential for predicting its effects in different biological contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinities. These properties determine its bioavailability and efficacy in different tissues, which is critical for its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is important for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
properties
IUPAC Name |
3-chloro-1,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOFOYLRIVLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



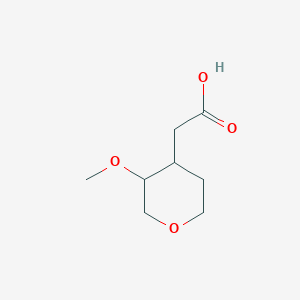
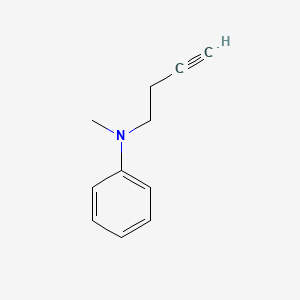
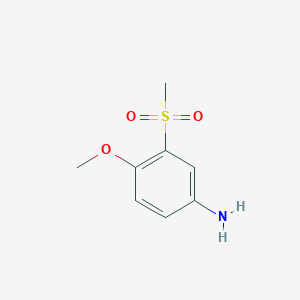
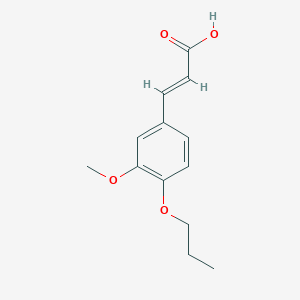
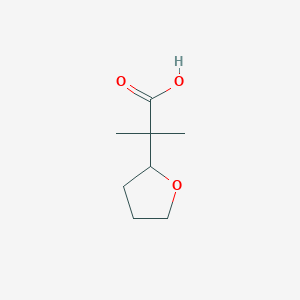

![Benzo[d]isothiazole-4-carboxylic acid](/img/structure/B3378025.png)
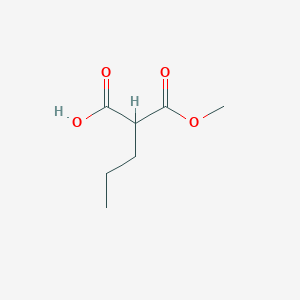
![3-Methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3378035.png)
![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)
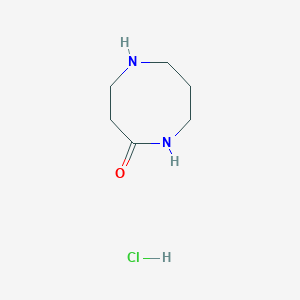
![5-Bromobenzo[c]isothiazol-3-amine](/img/structure/B3378065.png)

